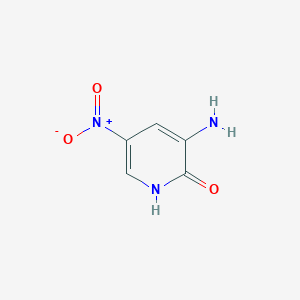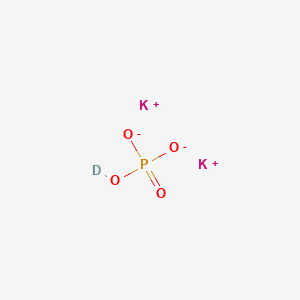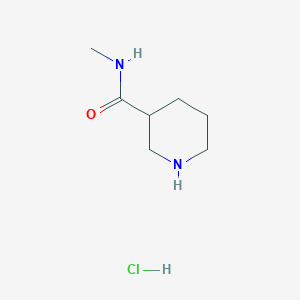
3-Amino-5-nitropyridin-2(1H)-one
Descripción general
Descripción
3-Amino-5-nitropyridin-2(1H)-one , also known by its chemical name 3-Amino-5-methylpyrazole , has the molecular formula C₄H₇N₃ . It is an organic compound with the following properties:
- Appearance and Characteristics :
- White to pale yellow crystalline powder.
- Molecular weight: 97.1185 g/mol.
Molecular Structure Analysis
The molecular structure of 3-Amino-5-nitropyridin-2(1H)-one consists of a pyridine ring with an amino group (NH₂) and a nitro group (NO₂) attached. The nitrogen atom in the pyridine ring is substituted by the amino group at position 3 and the nitro group at position 5.
Physical And Chemical Properties Analysis
- Melting Point : 45-47 °C (lit.)
- Boiling Point : 213 °C (14 mm Hg, lit.)
- Density : 1.221 g/cm³
- Refractive Index : 1.617
Safety And Hazards
- GHS Classification :
- Signal Word: Warning
- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P305 + P351 + P338
- WGK Germany: 3
- Storage Recommendations :
- Keep in a sealed container.
- Store in a cool, dry place with good ventilation or exhaust system.
Direcciones Futuras
Future research on 3-Amino-5-nitropyridin-2(1H)-one should focus on:
- Elucidating its biological activity and potential applications.
- Investigating its role in specific chemical reactions.
- Assessing its safety profile and environmental impact.
Remember that this analysis is based on available information, and further scientific exploration is essential to uncover additional details about this intriguing compound123.
Propiedades
IUPAC Name |
3-amino-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXEXOQVKMRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628112 | |
| Record name | 3-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitropyridin-2(1H)-one | |
CAS RN |
5667-38-9 | |
| Record name | 3-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)